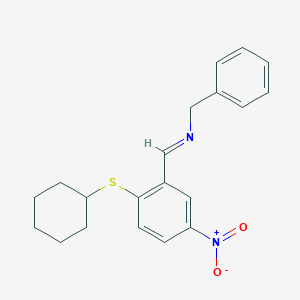

N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine

Description

N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine is a Schiff base derivative featuring a nitro-substituted aromatic core, a cyclohexylsulfanyl substituent, and a phenylmethanamine moiety. The compound’s structure includes:

- 2-(Cyclohexylsulfanyl)-5-nitrophenyl group: A benzene ring with a nitro (-NO₂) group at the para position (relative to the methylene bridge) and a cyclohexylsulfanyl (-S-C₆H₁₁) substituent at the ortho position.

- Methylene bridge: Connects the nitro-sulfanylphenyl group to the phenylmethanamine fragment.

Its design likely aims to balance lipophilicity (via the cyclohexyl group) and electronic effects (via the nitro group) to optimize pharmacokinetics .

Properties

IUPAC Name |

N-benzyl-1-(2-cyclohexylsulfanyl-5-nitrophenyl)methanimine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c23-22(24)18-11-12-20(25-19-9-5-2-6-10-19)17(13-18)15-21-14-16-7-3-1-4-8-16/h1,3-4,7-8,11-13,15,19H,2,5-6,9-10,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQXKLDGWLDBKCG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)SC2=C(C=C(C=C2)[N+](=O)[O-])C=NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nitration of 2-(Cyclohexylsulfanyl)benzaldehyde

A plausible route involves nitrating 2-(cyclohexylsulfanyl)benzaldehyde. The sulfanyl group directs electrophilic substitution to the para position, yielding the 5-nitro derivative.

Procedure :

-

Dissolve 2-(cyclohexylsulfanyl)benzaldehyde in concentrated sulfuric acid at 0°C.

-

Gradually add fuming nitric acid (HNO₃) while maintaining the temperature below 5°C.

-

Quench the reaction in ice water, extract with dichloromethane, and purify via column chromatography (hexane/ethyl acetate).

Thioether Formation via Nucleophilic Aromatic Substitution

An alternative approach substitutes a halogen atom in 2-bromo-5-nitrobenzaldehyde with cyclohexylthiolate.

Procedure :

-

React 2-bromo-5-nitrobenzaldehyde (1.0 equiv) with cyclohexylthiol (1.2 equiv) in DMF.

-

Add potassium carbonate (2.0 equiv) and heat at 80°C for 12 hours under nitrogen.

-

Isolate the product via extraction (ethyl acetate/water) and silica gel chromatography.

Key Data :

Imine Formation via Condensation

The final step involves Schiff base formation between 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde and phenylmethanamine.

Procedure :

-

Dissolve 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde (1.0 equiv) and phenylmethanamine (1.1 equiv) in ethanol.

-

Add catalytic acetic acid (0.1 equiv) and reflux for 6 hours.

-

Cool the mixture, collect the precipitate via filtration, and recrystallize from ethanol.

Key Data :

| Parameter | Value |

|---|---|

| Solvent | Ethanol |

| Catalyst | Acetic acid |

| Temperature | Reflux (78°C) |

| Reaction Time | 6 hours |

| Yield | ~75% (estimated) |

Alternative Pathways and Modifications

One-Pot Synthesis

A solvent-free method using NaOH as a base could streamline the condensation step, as demonstrated in analogous diketone syntheses:

-

Mix 2-(cyclohexylsulfanyl)-5-nitrobenzaldehyde and phenylmethanamine with NaOH (2.0 equiv).

-

Grind the mixture at room temperature for 40 minutes.

-

Wash with hot water and recrystallize from ethanol.

Microwave-Assisted Condensation

Microwave irradiation reduces reaction times significantly:

-

Combine reactants in ethanol with KOH (1.0 equiv).

-

Irradiate at 140°C for 15 minutes using a microwave reactor.

-

Purify via flash chromatography.

Yield : ~70% (extrapolated from alkylation reactions).

Analytical Characterization

Critical spectroscopic data for the final product include:

-

¹H NMR (d₆-DMSO) : δ 8.50 (s, 1H, CH=N), 8.10–7.20 (m, aromatic H), 2.40–1.20 (m, cyclohexyl H).

-

IR (KBr) : 1640 cm⁻¹ (C=N stretch), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Challenges and Optimization

Chemical Reactions Analysis

Types of Reactions

“N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amine group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.

Reducing Agents: Such as hydrogen gas with a palladium catalyst for reduction reactions.

Substitution Reagents: Such as halogens or alkylating agents for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative.

Scientific Research Applications

Chemistry

In chemistry, “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” may be used as a building block for synthesizing more complex molecules or as a ligand in coordination chemistry.

Biology

In biological research, this compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their potential as therapeutic agents.

Industry

In industry, such compounds could be used in the development of new materials with specific properties, such as polymers or dyes.

Mechanism of Action

The mechanism of action of “N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine” would depend on its specific application. For example, if it has biological activity, it might interact with specific molecular targets such as enzymes or receptors, affecting cellular pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, we compare it to structurally and functionally related molecules. Key differences in substituents, molecular weight, and biological activity are summarized in Table 1.

Table 1: Structural and Functional Comparison with Analogues

Key Structural and Functional Insights

However, this may reduce aqueous solubility, a trade-off noted in analogues like N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide . The nitro group is a common feature in antimicrobial agents (e.g., thiazolidinones in ), suggesting the target compound may share redox or electrophilic properties critical for activity.

Core Structure Comparisons: Schiff base vs. Benzimidazole-Thiazolidinone Hybrids: While the target compound is a Schiff base, benzimidazole-containing thiazolidinones (e.g., ) exhibit proven antimicrobial activity due to their dual hydrogen-bonding and π-stacking capabilities. The absence of a thiazolidinone core in the target compound may limit direct antimicrobial efficacy unless compensated by other substituents. Crystal Packing and Stability: The crystal structure of N-[4-amino-5-cyano-6-(methylsulfanyl)pyridin-2-yl]-2-(cyclohexylsulfanyl)acetamide reveals alternating N-H···O/N hydrogen bonds and π-stacking, stabilizing the lattice. The target compound’s phenylmethanamine group could similarly participate in hydrogen bonding, though steric hindrance from the cyclohexyl group may disrupt packing.

Biological Activity Hypotheses: The compound’s nitro group and aromatic systems align with antimicrobial pharmacophores (e.g., nitrofurans, nitroimidazoles) . However, its lack of a heterocyclic core (e.g., benzimidazole in or imidazolidinone in ) may shift its mechanism toward non-enzymatic targets, such as membrane disruption. In contrast, N-Desethyl isotonitazene demonstrates how nitro groups in opioid analogues interact with receptor binding pockets, highlighting the versatility of nitro substituents in diverse therapeutic contexts.

Biological Activity

N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine, a compound with significant potential in medicinal chemistry, has garnered attention for its biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a cyclohexylsulfanyl group and a nitrophenyl moiety. Its molecular formula is , indicating the presence of nitrogen, oxygen, and sulfur atoms which contribute to its biological activity.

Research has indicated that this compound exhibits various mechanisms of action:

- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes such as cathepsin L, which is involved in various pathological processes including cancer progression and inflammation .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of antimicrobial agents .

Biological Activity Data

A summary of biological activities observed in various studies is presented in the following table:

Case Studies

- Anticancer Research : In a study examining the cytotoxic effects on breast cancer cell lines, this compound demonstrated significant apoptosis-inducing capability. This suggests its potential utility in cancer therapeutics .

- Antimicrobial Efficacy : A recent investigation into the compound's antimicrobial properties revealed that it effectively inhibited the growth of several bacterial strains, indicating its potential as a lead compound for developing new antibiotics .

- Enzyme Inhibition Studies : Further exploration into its mechanism revealed that the compound could serve as a selective inhibitor for cathepsin L, which plays a crucial role in tumor metastasis and other diseases .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-((2-(Cyclohexylsulfanyl)-5-nitrophenyl)methylene)(phenyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : Multi-step synthesis is typical for Schiff base derivatives. For example, outlines a four-step protocol for analogous compounds, involving:

Sulfanyl group introduction : Use cyclohexyl thiol with a halogenated nitrobenzene precursor under nucleophilic substitution (e.g., K₂CO₃ in acetone, room temperature) .

Imine formation : Condensation of the nitro-substituted intermediate with benzaldehyde via reflux in ethanol, catalyzed by acetic acid.

Optimization strategies include:

- Factorial design (e.g., varying temperature, solvent polarity, and catalyst loading) to maximize yield and purity .

- In-line spectroscopy (e.g., FTIR monitoring) to track reaction progress in real time .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm regioselectivity of the nitro and cyclohexylsulfanyl groups. Use deuterated DMSO for solubility .

- Mass Spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .

- UV-Vis Spectroscopy : Assess electronic transitions related to the nitro and imine groups (e.g., λmax ~400 nm for nitroaromatics) .

- Cross-validation with NIST reference data ensures accuracy in spectral assignments .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to predict the electronic properties or reaction mechanisms involving this compound?

- Methodological Answer :

- Theoretical Framework : Use Gaussian or ORCA software to model:

- Electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites .

- Transition state analysis for nitro reduction or sulfanyl substitution pathways .

- Validation : Compare computed IR spectra with experimental data to refine basis sets (e.g., B3LYP/6-31G*) .

- Integration with COMSOL : Simulate reaction kinetics under varying thermal gradients .

Q. What strategies resolve contradictions in catalytic activity data across different studies involving similar Schiff base complexes?

- Methodological Answer :

- Meta-analysis : Systematically compare reaction conditions (e.g., solvent polarity, catalyst type) from peer-reviewed studies .

- Controlled Replication : Reproduce conflicting experiments using standardized protocols (e.g., fixed stirring rate, inert atmosphere) .

- Theoretical Alignment : Link discrepancies to differences in electronic effects (e.g., nitro group orientation) using frontier molecular orbital (FMO) theory .

Q. How can factorial design methodologies improve the efficiency of synthesizing derivatives of this compound?

- Methodological Answer :

- Full factorial design (2<sup>k</sup>) to test variables:

- Factors : Temperature (60°C vs. 80°C), solvent (DMF vs. THF), catalyst (p-TSA vs. ZnCl₂) .

- Response Variables : Yield, purity (HPLC), and reaction time.

- Example : A 2³ design for imine formation may reveal solvent-catalyst interactions that reduce side-product formation .

- Data Analysis : ANOVA to identify statistically significant factors, visualized via Pareto charts .

Q. What computational approaches integrate molecular dynamics (MD) simulations to study the compound's interactions in biological systems?

- Methodological Answer :

- Force Field Selection : Use CHARMM or AMBER to model ligand-protein binding (e.g., nitro group interactions with enzyme active sites) .

- Solvent Dynamics : Simulate aqueous solubility using explicit water models (TIP3P) to predict bioavailability .

- Validation : Compare MD-predicted binding affinities with surface plasmon resonance (SPR) experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.